![molecular formula C10H18N2O6 B1229776 Nopalinic acid CAS No. 63409-16-5](/img/structure/B1229776.png)
Nopalinic acid
Overview
Description
Nopalinic acid, also known as nopalinate or ornaline, belongs to the class of organic compounds known as glutamic acid and derivatives. Glutamic acid and derivatives are compounds containing glutamic acid or a derivative thereof resulting from reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Nopalinic acid is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, nopalinic acid is primarily located in the cytoplasm. Outside of the human body, nopalinic acid can be found in fats and oils. This makes nopalinic acid a potential biomarker for the consumption of this food product.
Ornaline is a glutamic acid derivative in which one of the amino hydrogens of glutamic acid has been replaced by a 4-amino-1-carboxybutyl group. It has a role as a plant metabolite. It is a glutamic acid derivative, an ornithine derivative, a tricarboxylic acid and a non-proteinogenic alpha-amino acid.
Scientific Research Applications
Role in Plant Stress Response
- Nopalinic acid plays a role in plant stress responses. A study demonstrated the impact of salicylic acid and nitric oxide on growth, photosynthesis, and oxidative stress response in salt-stressed Vigna angularis. This suggests potential applications in enhancing plant resilience to environmental stressors (Ahanger et al., 2019).
Microencapsulation in Food Industry
- Nopalinic acid's derivatives, like nopal mucilage, have been used for microencapsulation of food ingredients. Research on encapsulating gallic acid with nopal mucilage by spray drying highlights its potential in food preservation and maintaining nutritional value (Medina‐Torres et al., 2013).
Diabetes Management
- Studies indicate that nopal, containing nopalinic acid, may regulate postprandial blood glucose and affect incretins and antioxidant activity, which is significant for managing type 2 diabetes (López‐Romero et al., 2014).
Environmental Remediation
- The use of nopal, containing nopalinic acid, for environmental remediation has been explored. One study focused on using Opuntia albicarpa for cadmium removal from aqueous systems, demonstrating its potential in water purification and environmental clean-up applications (Beltrán-Hernández et al., 2015).
Nutraceutical Applications
- Nopal's (Opuntia spp.) effects on metabolic syndrome, related to nopalinic acid, suggest its use in nutraceutical applications, particularly in addressing cardiovascular diseases, diabetes, and obesity (Angulo-Bejarano et al., 2019).
Genetic Research
- Nopalinic acid is also significant in genetic research. The nopaline catabolism genes on the Ti plasmid of Agrobacterium tumefaciens C58, involving nopalinic acid, highlight its role in genetic studies related to plant-bacteria interactions (Schardl & Kado, 2004).
properties
CAS RN |
63409-16-5 |
---|---|
Product Name |
Nopalinic acid |
Molecular Formula |
C10H18N2O6 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-[(4-amino-1-carboxybutyl)amino]pentanedioic acid |
InChI |
InChI=1S/C10H18N2O6/c11-5-1-2-6(9(15)16)12-7(10(17)18)3-4-8(13)14/h6-7,12H,1-5,11H2,(H,13,14)(H,15,16)(H,17,18) |
InChI Key |
UXZAXFPFSQRZOZ-UHFFFAOYSA-N |
SMILES |
C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN |
Canonical SMILES |
C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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